2-Cyclobutyl-2-propyloxirane
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Overview
Description
2-Cyclobutyl-2-propyloxirane is an organic compound characterized by a three-membered epoxide ring attached to a cyclobutyl and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutyl-2-propyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of cyclobutylpropene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring.
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-2-propyloxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted alcohols or amines.
Scientific Research Applications
2-Cyclobutyl-2-propyloxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms involving epoxides.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2-propyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form a wide range of products.
Comparison with Similar Compounds
Cyclobutylmethyloxirane: Similar structure but with a methyl group instead of a propyl group.
Cyclopentyl-2-propyloxirane: Contains a cyclopentyl ring instead of a cyclobutyl ring.
2-Cyclobutyl-2-methyloxirane: Similar structure but with a methyl group instead of a propyl group.
Uniqueness: 2-Cyclobutyl-2-propyloxirane is unique due to the combination of the cyclobutyl and propyl groups attached to the epoxide ring
Properties
IUPAC Name |
2-cyclobutyl-2-propyloxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-6-9(7-10-9)8-4-3-5-8/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBOMQCSXHGMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CO1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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